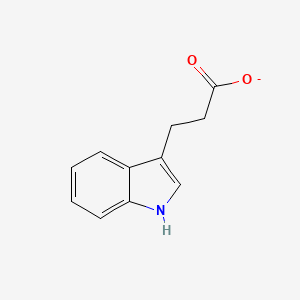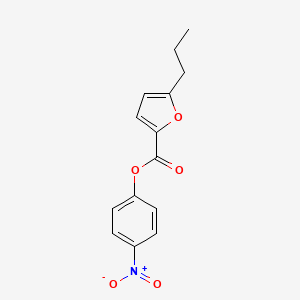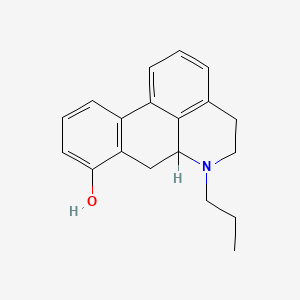![molecular formula C20H23ClN4OS B1230904 3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1230904.png)
3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide is a ring assembly and a member of pyrazoles.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
- A method for synthesizing functionalized thieno[2,3-b]pyridines, related to 3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide, was developed through multicomponent condensation reactions. This process involves aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents (Dyachenko et al., 2019).
Heterocyclic Derivatives Synthesis
- The synthesis of Pyridine-2(1H)-thione from reactions involving 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl compounds, which are structurally similar to the subject compound, leads to the creation of various thieno[2,3-b]pyridine derivatives. These derivatives have potential applications in various scientific fields (Elneairy, 2010).
Biological Properties
- Research on compounds structurally related to this compound shows that they possess various biological properties. These include antibacterial and antitumor activities, highlighting the compound's potential in medicinal chemistry and pharmacology (Hamama et al., 2012).
Anticancer and Antimicrobial Applications
- Novel heterocyclic compounds, including those with a pyrazole-4-carboxaldehyde base similar to the chemical , demonstrate notable anticancer activity against a variety of cancer cell lines. Furthermore, these compounds exhibit significant antimicrobial activities, suggesting their potential use in developing new therapeutics (Katariya et al., 2021).
Molecular Interaction Studies
- Studies on molecular interactions of compounds similar to this compound with receptors like the CB1 cannabinoid receptor can provide insights into their pharmacological profiles. These studies aid in understanding the binding mechanisms and efficacy of these compounds in various therapeutic applications (Shim et al., 2002).
Antioxidant Properties
- A study on the antioxidant properties of a pyrazolecarboxamide derivative, closely related to the compound , demonstrated significant protective effects against oxidative stress and DNA damage. This indicates the potential application of such compounds in protecting against environmental toxins and in therapeutic contexts (Soliman et al., 2019).
Computational Structure-Activity Relationship
- Computational design and structure-activity relationship studies on derivatives of this compound can lead to a better understanding of their pharmacological profiles. This is crucial in drug development, especially in predicting drug properties and effects on the human body (Singh et al., 2009).
Propriétés
Formule moléculaire |
C20H23ClN4OS |
|---|---|
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1-methyl-N-(3-pyrrolidin-1-ylpropyl)thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H23ClN4OS/c1-24-20-16(18(23-24)14-5-7-15(21)8-6-14)13-17(27-20)19(26)22-9-4-12-25-10-2-3-11-25/h5-8,13H,2-4,9-12H2,1H3,(H,22,26) |
Clé InChI |
GIUZJWUZXLOLKB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(S2)C(=O)NCCCN3CCCC3)C(=N1)C4=CC=C(C=C4)Cl |
SMILES canonique |
CN1C2=C(C=C(S2)C(=O)NCCCN3CCCC3)C(=N1)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-6-[2-[(1S,2S,6R,8aR)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1230822.png)
![2-chloro-N-[1-[oxo(10-phenothiazinyl)methyl]-4-piperidinyl]benzamide](/img/structure/B1230823.png)
![1-[3-[(7-Cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-methoxypropyl)thiourea](/img/structure/B1230824.png)
![4-[[[(1-Ethyl-2-oxo-6-benzo[cd]indolyl)amino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1230827.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-4-triazolecarboxamide](/img/structure/B1230828.png)
![2-[5-Ethyl-6-[6-[5-[5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid](/img/structure/B1230832.png)
![3-(2-furanyl)-N-[3-(2-furanyl)-4-methylpentyl]-4-phenylbutanamide](/img/structure/B1230833.png)
![4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B1230834.png)


![6-methyl-2-[[oxo-[4-(1-pyrrolidinylsulfonyl)phenyl]methyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1230840.png)



